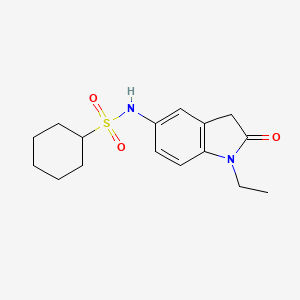
N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound. It is a part of a series of novel compounds designed and synthesized for the activation of procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H22N2O3S . Its molecular weight is 322.422 . The InChI representation of the molecule is InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13 (10-12 (15)11-16 (18)19)17-22 (20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 .Aplicaciones Científicas De Investigación
Antitumor Agents
Compounds based on the 2-oxoindoline structure, such as N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide, have been designed and synthesized as potential antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle and Apoptosis Regulation
These compounds have been found to affect the cell cycle and apoptosis . For example, some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in regulating cell growth and death, which is crucial in cancer treatment .
Design and Synthesis of Novel Compounds
The 2-oxoindoline structure serves as a template for the design and synthesis of novel compounds . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .
Antiviral Activity
Indole derivatives, which include 2-oxoindoline compounds, have been reported to possess antiviral activity . They have been used to prepare various derivatives that have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . This means they could potentially be used in the prevention and treatment of diseases caused by oxidative stress .
Antimicrobial and Antitubercular Activities
Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests potential applications in the treatment of infectious diseases .
Antidiabetic and Antimalarial Activities
Indole derivatives have been reported to possess antidiabetic and antimalarial activities . This suggests potential applications in the treatment of diabetes and malaria .
Direcciones Futuras
The compound is part of a series of novel compounds designed for the activation of procaspase-3 . The most potent compound in this series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested . This suggests that “N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” and similar compounds could serve as a template for further design and development of novel anticancer agents .
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQKWYLWWLILAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

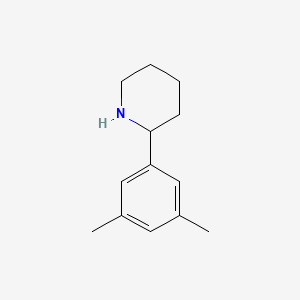
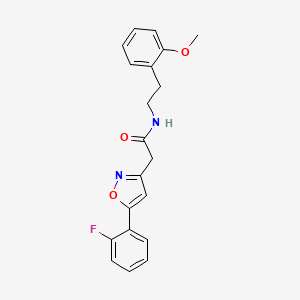

![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)
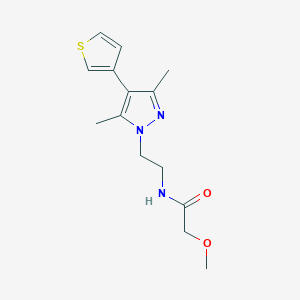
![1-chloro-N-[(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2848084.png)
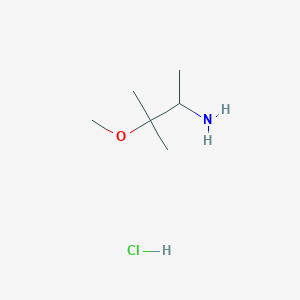

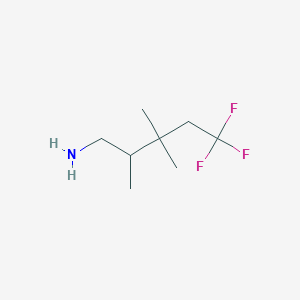
![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)
